3-(Prop-1-en-2-yl)phenol
Overview
Description
“3-(Prop-1-en-2-yl)phenol” is a chemical compound with the molecular formula C9H10O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of phenols, which “3-(Prop-1-en-2-yl)phenol” is a type of, can be achieved through various methods. Traditional methods include nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . A more recent method involves the ipso-hydroxylation of arylboronic acids in ethanol .
Molecular Structure Analysis
The molecular structure of “3-(Prop-1-en-2-yl)phenol” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and a prop-1-en-2-yl group .
Chemical Reactions Analysis
Phenols, like “3-(Prop-1-en-2-yl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .
Scientific Research Applications
Photoalignment of Nematic Liquid Crystals
A study demonstrated the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid and various phenols in the photoalignment of nematic liquid crystals. These materials, including derivatives of 3-(Prop-1-en-2-yl)phenol, showed potential for application in liquid crystal displays (LCDs) due to their excellent photoalignment properties (Hegde et al., 2013).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, were investigated. This research involved density functional theory (DFT) calculations and spectroscopic studies, offering insights into the properties of similar phenolic compounds (Viji et al., 2020).
Chemotherapeutic Potential
A compound structurally related to 3-(Prop-1-en-2-yl)phenol, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, was studied for its potential as a chemotherapeutic agent. The study involved synthesis, structural analysis, and predictions of anti-diabetic activity, highlighting the medical applications of such compounds (Barakat et al., 2015).
Enhanced Emission Properties
Research on triphenylamine-propenone derivatives, including a compound similar to 3-(Prop-1-en-2-yl)phenol, revealed their potential in developing materials with color tunability and efficient emission in solid states. These compounds showed solvent polarity-dependent emission and aggregation-induced enhanced emission (AIEE), making them useful in material sciences (Liang et al., 2015).
Synthesis of 2-(Phenylthio)phenols
A study explored the synthesis of 2-(phenylthio)phenols from simple phenols, including derivatives of 3-(Prop-1-en-2-yl)phenol. This was achieved through tandem copper(I)-catalyzed C-S coupling/C-H functionalization, showcasing an innovative approach in organic synthesis (Xu et al., 2010).
Structural and Spectral Investigations
Research on a compound structurally similar to 3-(Prop-1-en-2-yl)phenol, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was conducted for its potential as an anti-MRSA candidate. The study provided insights into its crystal structure and intermolecular interactions, indicating its significance in pharmaceutical research (Ismail et al., 2023).
Safety and Hazards
“3-(Prop-1-en-2-yl)phenol” may cause an allergic skin reaction. It is also identified as harmful if swallowed, harmful in contact with skin, causes serious eye irritation, harmful if inhaled, causes skin irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .
properties
IUPAC Name |
3-prop-1-en-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWLXMVGEZMKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543190 | |
Record name | 3-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-1-en-2-yl)phenol | |
CAS RN |
51985-06-9 | |
Record name | 3-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.